Naphthalene-1,8-diol

Description

Contemporary Relevance of the Naphthalene (B1677914) Core in Chemical Sciences

The naphthalene core, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a fundamental structural motif with pervasive relevance in the chemical sciences ijrpr.comuoa.gr. Its inherent aromaticity and electron delocalization contribute to its stability and diverse reactivity, making naphthalene derivatives essential in numerous industrial sectors. These derivatives serve as critical intermediates in the production of dyes, pharmaceuticals, agrochemicals, plastics, and specialty materials ontosight.aistratviewresearch.comnih.gov. Furthermore, ongoing research explores the potential of naphthalene-based compounds in advanced applications such as electronics, energy storage, and as therapeutic agents ijrpr.com. The ability to readily functionalize the naphthalene scaffold allows for the fine-tuning of chemical and physical properties, driving innovation in molecular design and application.

Naphthalene-1,8-diol (B1214196) as a Versatile Platform for Scientific Inquiry

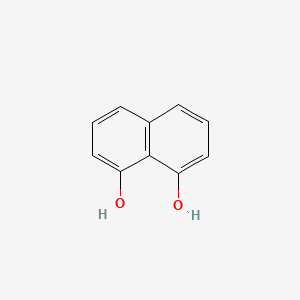

This compound, characterized by the presence of two hydroxyl groups at the peri (1 and 8) positions of the naphthalene ring system, stands out as a particularly versatile platform for scientific exploration chembk.com. This specific arrangement of hydroxyl groups imparts unique chemical behaviors, including a strong propensity for intramolecular hydrogen bonding, which significantly influences its properties and reactivity chembk.comacs.org.

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 569-42-6 | chemicalbook.comchemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₈O₂ | chembk.comchemicalbook.comnih.govsmolecule.comcymitquimica.com |

| Molecular Weight | 160.17 g/mol | chemicalbook.comnih.govsmolecule.comcymitquimica.com |

| Appearance | White to light yellow crystalline solid | chembk.comcymitquimica.com |

| Melting Point | 137-143 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 140 °C (at 10 Torr) | chemicalbook.com |

| Solubility | Low in water, high in organic solvents | chembk.com |

| Key Functional Groups | Two hydroxyl groups (phenolic) | chembk.com |

The compound's versatility is underscored by its diverse roles: it acts as a potent antioxidant, exhibiting significant hydrogen atom transfer (HAT) capabilities, and possesses antimicrobial properties acs.orgsmolecule.com. Its hydroxyl groups enable it to function as a ligand in coordination chemistry, forming complexes with various metal ions, which are of interest in catalysis and materials science smolecule.com. Furthermore, this compound is a key intermediate in the synthesis of complex organic molecules, including natural product analogs and specialized derivatives used in dyes and pharmaceuticals chemicalbook.comsmolecule.comsigmaaldrich.com. Its involvement in the biosynthesis of fungal melanins also highlights its biological significance acs.orgapsnet.orgasm.orgacs.org.

Selected Research Applications of this compound

| Application Area | Specific Role/Use | Research Field |

| Organic Synthesis | Intermediate for benzo analogs of spiromamakone A, naphthopyran derivatives, palmarumycin CP17 analogs | Organic Synthesis |

| Organic Synthesis | Precursor for dyes, pharmaceuticals, and other organic compounds | Organic Synthesis |

| Materials Science | Component in melanin-like polymers (allomelanins) and studies on oxidative polymerization | Materials Science |

| Supramolecular Chemistry | Reagent for forming complexes, hydrogen-bonded networks, and supramolecular nanotubes | Supramolecular Chemistry |

| Coordination Chemistry | Ligand for metal ions, forming complexes with potential magnetic properties | Coordination Chemistry |

| Biochemistry/Mycology | Role in fungal melanin (B1238610) biosynthesis, contributing to virulence and stress resistance; antioxidant properties | Biochemistry/Mycology |

| Biological Research | Studies on enzyme inhibition (e.g., CYP1A2) and antioxidant mechanisms | Biological Research |

Research Trajectories and Interdisciplinary Significance

Research trajectories involving this compound are highly interdisciplinary, spanning multiple fields of chemical science and beyond.

Materials Science: The compound's ability to undergo oxidative polymerization to form melanin-like structures, known as allomelanins, is a significant area of research with potential applications in advanced materials due to their antioxidant and protective properties acs.orgmdpi.com. Studies also explore its use in constructing supramolecular architectures, leveraging its hydrogen-bonding capabilities and π-π stacking interactions of the naphthalene core acs.orgacs.orgresearchgate.net.

Supramolecular Chemistry: this compound is recognized as a valuable reagent for constructing complex supramolecular assemblies. Its capacity for forming strong intramolecular and intermolecular hydrogen bonds, coupled with its role as a building block for macrocycles and nanotubes, positions it as a key molecule in designing self-assembling systems smolecule.comresearchgate.netwikipedia.orgtandfonline.com. The polarization of its hydrogen bonds is a notable feature being investigated for catalytic applications researchgate.net.

Coordination Chemistry: As a ligand, this compound forms complexes with various metal ions, including lanthanides like dysprosium. These complexes are explored for their magnetic properties, with some exhibiting single-molecule magnet (SMM) behavior, indicating potential in molecular magnetism and spintronics acs.orgresearchgate.netdntb.gov.ua.

Biochemistry and Mycology: The compound plays a critical role in fungal biology, particularly in the biosynthesis of 1,8-dihydroxynaphthalene (DHN) melanin. This pigment is crucial for fungal virulence, stress resistance, and protection against environmental hazards, making this compound a target for understanding fungal pathogenesis and developing fungicides acs.orgapsnet.orgasm.orgacs.org. Its antioxidant activities are also of interest in biological and astrochemical contexts acs.orgsmolecule.com.

Organic Synthesis: this compound remains a vital starting material and intermediate for the synthesis of complex natural products and novel organic compounds, demonstrating its enduring utility in synthetic chemistry chemicalbook.comsigmaaldrich.comresearchgate.net.

The continued exploration of this compound's properties and reactivity promises further advancements in diverse scientific and technological domains.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHRRVNRZBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205435 | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138999-35-6, 569-42-6 | |

| Record name | 1,8-Naphthalenediol, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138999-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIHYDROXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW2VB8R33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Naphthalene 1,8 Diol and Functionalized Derivatives

Regioselective Functionalization and Derivatization Approaches

Once the naphthalene-1,8-diol (B1214196) core is synthesized, its further functionalization is key to developing new ligands and materials. Regioselective methods are critical for installing substituents at specific positions on the aromatic rings.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org For this compound, the hydroxyl groups must first be protected with a Directed Metalation Group (DMG). The DMG coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position with high selectivity. wikipedia.org

Two effective precursors for this purpose are 1,8-naphthalenediyl bis(diethylcarbamate) and 1,8-bis(methoxymethoxy)naphthalene. acs.org The carbamate (B1207046) and methoxymethoxy groups serve as excellent DMGs. Treatment of these protected diols with a strong base like sec-butyllithium (B1581126) (sec-BuLi) in the presence of TMEDA (tetramethylethylenediamine) generates mono- and dianion species. dal.canih.gov These lithiated intermediates can then be trapped with various electrophiles to introduce substituents specifically at the 2- and 7-positions, yielding a range of 2,7-disubstituted derivatives. acs.orgdal.ca This method provides a versatile route to functionalized naphthalene-1,8-diols that are valuable as potential ligands for complexing transition metals. acs.org

Table 1: Directed ortho-Metalation for Synthesis of 2,7-Disubstituted this compound Derivatives

| Precursor | Protecting Group (DMG) | Reagents | Position of Functionalization | Resulting Product Class | Reference |

|---|

peri-Selective Borylation and Other Electrophilic Substitutions on Naphthalene (B1677914) Rings

The functionalization of the naphthalene core, particularly at the sterically hindered peri-positions (C4, C5, and C8), is a significant challenge in organic synthesis. However, recent advancements have enabled the selective introduction of boryl groups at the C8 position, paving the way for diverse downstream transformations. An iridium-catalyzed borylation of the C-H bond peri to a silyl (B83357) group on the naphthalene ring has been reported as a highly effective method. This reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. The resulting silyl and boryl groups at the peri-positions can be further converted into a range of other functionalities, including those attached via C-C, C-O, C-N, C-Br, and C-Cl bonds.

Electrophilic aromatic substitution on the naphthalene ring generally favors the 1-position (α-position) over the 2-position (β-position). This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during attack at the α-position, which can be rationalized by the ability to draw more resonance structures that preserve the aromaticity of the adjacent ring. For instance, nitration of naphthalene predominantly yields 1-nitronaphthalene. However, the conditions of the reaction can sometimes influence the product distribution. In the case of sulfonation, temperature plays a crucial role; lower temperatures favor the formation of naphthalene-1-sulfonic acid (kinetic control), while higher temperatures lead to the thermodynamically more stable naphthalene-2-sulfonic acid.

Esterification and Etherification Reactions of Hydroxyl Groups

The hydroxyl groups of this compound are reactive sites for esterification and etherification, allowing for the synthesis of a wide array of derivatives with tailored properties. Esterification can be achieved through various standard methods, including reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of a catalyst. For instance, a general process for the formation of esters from aromatic anhydrides involves heating the anhydride (B1165640) with a mono-alcohol at temperatures between 150 to 280 °C. While this process is described for phthalic anhydride residues, the principles can be applied to naphthalene-derived anhydrides or diols.

Etherification of this compound introduces an ether linkage, which can significantly alter the electronic and steric properties of the molecule. A key example is the synthesis of 1,8-bis(prop-2-yn-1-yloxy)naphthalene, a crucial precursor for click chemistry applications. This diether is synthesized by reacting this compound with propargyl bromide in the presence of a base. This transformation highlights the utility of the hydroxyl groups as handles for introducing functionalities, such as terminal alkynes, which are essential for subsequent coupling reactions.

Click Chemistry and Other Coupling Reactions (e.g., copper-catalyzed [3+2] cycloadditions for quinolinone conjugates bearing dihydroxy naphthalene moiety)

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules from modular building blocks. This methodology has been successfully applied to this compound derivatives to create novel conjugates with potential biological activity.

A notable example is the synthesis of quinolinone conjugates bearing a dihydroxy naphthalene moiety. nih.gov In this approach, 1,8-bis(prop-2-yn-1-yloxy)naphthalene, synthesized via etherification of this compound, undergoes a Cu-catalyzed [3+2] cycloaddition with various 4-azidoquinolin-2(1H)-ones. nih.gov This reaction efficiently tethers the quinolinone units to the naphthalene scaffold via stable triazole linkers, yielding a series of syn-like quinolinone-dioxo-naphthalene hybrids. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |

| 1,8-bis(prop-2-yn-1-yloxy)naphthalene | 4-azidoquinolin-2(1H)-ones | Copper(I) | Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | nih.gov |

This synthetic strategy demonstrates the versatility of the this compound core as a scaffold for constructing intricate molecular architectures through reliable and efficient click chemistry reactions.

Boronic Acid and Ester Formation from this compound

This compound serves as an excellent bidentate ligand for the formation of stable boronic esters. The reaction of this compound with various aryl boronic acids in acetonitrile (B52724) at room temperature leads to the formation of crystalline boronic esters in good to excellent yields. These esters exhibit high stability, and their formation is often facile.

A range of 1,8-naphthalenediol-derived aryl boronic acid esters have been synthesized and characterized. The Lewis acidity of these boronic acid esters has been found to be similar to their catecholate analogues. Furthermore, the reaction of B₂(NMe₂)₄ with this compound, followed by the addition of HCl, yields the diboronic acid ester B₂(1,8-O₂C₁₀H₈)₄.

The reactivity of these boron-containing naphthalene derivatives has also been explored. For instance, Cl-B(1,8-O₂C₁₀H₈) has been shown to react smoothly with various Lewis bases to form boronium salts. These findings highlight the utility of this compound in the synthesis of novel boron-containing compounds with potential applications in materials science and catalysis.

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | Phenyl-B(1,8-O₂C₁₀H₆) | 84 |

| 3,4,5-Trifluorophenylboronic acid | (3,4,5-F₃-C₆H₂)B(1,8-O₂C₁₀H₆) | 95 |

| 2,4,6-Trifluorophenylboronic acid | (2,4,6-F₃-C₆H₂)B(1,8-O₂C₁₀H₆) | 92 |

| 2,6-Difluorophenylboronic acid | (2,6-F₂-C₆H₃)B(1,8-O₂C₁₀H₆) | 85 |

Biosynthetic and Biomimetic Pathways

Enzymatic Production of 1,8-Dihydroxynaphthalene (e.g., characterization of gene products from Sorangium cellulosum operon: soceCHS1, bdsA, and bdsB)

The biosynthesis of 1,8-dihydroxynaphthalene (1,8-DHN), a key intermediate in the production of dihydroxynaphthalene (DHN) melanin (B1238610), has been elucidated in the Gram-negative bacterium Sorangium cellulosum. nih.gov This discovery is significant as DHN melanin was previously thought to be specific to fungi. The enzymatic pathway in S. cellulosum is encoded by an operon consisting of three genes: soceCHS1, bdsA, and bdsB. nih.govorganic-chemistry.org

Heterologous expression of these three genes in Streptomyces coelicolor resulted in the production and secretion of 1,8-DHN. nih.govresearchgate.net In vitro studies have characterized the specific function of each enzyme:

SoceCHS1 : This enzyme is a type III polyketide synthase (PKS) that catalyzes the synthesis of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T₄HN) from malonyl-CoA. nih.govresearchgate.net

BdsA : A member of the aldo-keto reductase (AKR) superfamily, BdsA catalyzes the reduction of T₄HN to (R)-scytalone. nih.gov

BdsB : This SnoaL2-like protein catalyzes the dehydration of scytalone (B1230633) to 1,3,8-trihydroxynaphthalene (B1218226) (T₃HN) and the subsequent dehydration of vermelone (B1206922) to 1,8-DHN. nih.govorganic-chemistry.org

This bacterial pathway for 1,8-DHN synthesis is notably different from the fungal pathway, which utilizes a type I PKS, naphthol reductases from the short-chain dehydrogenase/reductase (SDR) superfamily, and a different scytalone dehydratase. nih.govorganic-chemistry.org

| Gene | Enzyme | Function |

| soceCHS1 | Type III Polyketide Synthase | Catalyzes the synthesis of 1,3,6,8-tetrahydroxynaphthalene (T₄HN) |

| bdsA | Aldo-keto reductase | Reduces T₄HN to (R)-scytalone |

| bdsB | SnoaL2-like protein | Catalyzes the dehydration of scytalone and vermelone to produce 1,8-DHN |

Biomimetic Oxidative Cyclization in Natural Product Synthesis

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. Oxidative cyclization is a key transformation in the biosynthesis of many natural products, and this approach has been applied to the synthesis of compounds derived from 1,8-dihydroxynaphthalene.

The oxidative polymerization of 1,8-DHN has been studied as a model for the formation of fungal melanins. nih.gov Enzyme-catalyzed oxidative polymerization of 1,8-DHN has been shown to proceed through C-C coupling of the naphthalene rings. nih.gov These synthetic 1,8-DHN oligomers and polymers serve as mimics of fungal melanins and provide insights into their structural arrangement. nih.gov

In the context of total synthesis, biomimetic oxidative cyclization has been a key step in the preparation of various natural products. For instance, the synthesis of certain spirobisnaphthalenes, a class of natural products derived from 1,8-dihydroxynaphthalene, has been achieved through a biomimetic synthesis involving the oxidative cyclization to a binaphthyl ether. This approach highlights the power of mimicking biological pathways to achieve efficient and elegant syntheses of complex natural products.

Total Synthesis of this compound-Derived Natural Products and Analogs

The unique structural motif of this compound serves as a foundational building block for a variety of complex natural products. Its distinct chemical properties, particularly the proximate diol functionality, enable elegant and efficient synthetic strategies for constructing intricate molecular architectures. This section details the total synthesis of several classes of natural products and their analogs derived from this versatile precursor.

Strategies for Spirobisnaphthalenes (e.g., (+/-)-CJ-12,372, palmarumycin CP17)

Spirobisnaphthalenes are a significant class of natural products characterized by a bisnaphthoquinone spiroketal core. nih.gov Many of these compounds exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The total synthesis of these molecules, particularly those derived from 1,8-dihydroxynaphthalene (1,8-DHN), has been a focus of synthetic chemistry.

The total syntheses of palmarumycin CP1, CP2, and CJ-12,371 have been accomplished using a route that begins with the initial acetalization with 1,8-dihydroxynaphthalene, followed by the functionalization of the A ring. rsc.orgyork.ac.uk For more sensitive spirobisnaphthalenes like (+/-)-CJ-12,372, which contain an 8-hydroxyl substituent, the synthetic challenge increases. researchgate.net A novel and efficient approach has been developed for the total synthesis of (+/-)-CJ-12,372, demonstrating a representative strategy for this class of compounds. researchgate.net

| Compound | Key Synthetic Strategy | Starting Materials (Example) | Key Steps | Reference |

|---|---|---|---|---|

| Palmarumycin CP17 | Direct Acetalization | p-Dimethoxybenzene, 1,8-Dihydroxynaphthalene | Friedel-Crafts acylation, Wolff-Kishner reduction, Intramolecular cyclization, Ketalization, Benzylic oxidation, Demethylation | nih.gov |

| (+/-)-CJ-12,372 | Novel approach for sensitive 8-hydroxyl spirobisnaphthalenes | Not specified | Not specified | researchgate.net |

| Palmarumycin CP1, CP2, CJ-12,371 | Initial Acetalization with 1,8-DHN | 1,8-Dihydroxynaphthalene | Acetalization, Elaboration of ring A functionality | rsc.orgyork.ac.uk |

Synthesis of Naphthopyran Derivatives

This compound is a valuable starting material for the synthesis of naphthopyran derivatives. The naphthopyran skeleton is a core component of many biologically active compounds, and efficient synthetic methods are highly sought after. researchgate.net

A primary route for constructing the naphthopyran framework involves the reaction of naphthols with olefins, often catalyzed by a Lewis acid. researchgate.net This general strategy can be adapted using 1,8-dihydroxynaphthalene as the naphthol precursor to generate specific naphthopyran structures. The synthesis of 2H-naphtho[1,2-b]pyran derivatives, for example, has been realized through various synthetic pathways. researchgate.net While many strategies exist for substituted naphthalenes, the use of 1,8-dihydroxynaphthalene provides a direct entry into a specific subset of these important heterocyclic compounds. nih.govnih.gov

Approaches to Methylated Naphthalene Natural Products (e.g., dehydrocacalohastine and musizin)

Methylated naphthalene natural products, while relatively rare, exhibit diverse and interesting pharmacological activities. chemistryviews.org However, their low natural abundance necessitates efficient synthetic routes for further study. researchgate.net An effective approach has been developed for the synthesis of dehydrocacalohastine and musizin using simple, commercially available naphthalene derivatives, including 1-bromonaphthalen-2-ol and this compound. chemistryviews.org

| Natural Product | Starting Material (Example) | Key Reaction | Total Steps | Overall Yield | Reference |

|---|---|---|---|---|---|

| Dehydrocacalohastine | 1-Bromonaphthalen-2-ol | Regioselective C-H methylation | 8 | 8.9% | chemistryviews.orgresearchgate.net |

| Musizin | This compound | Regioselective C-H methylation | 8 | up to 27% | chemistryviews.org |

Chemical Reactivity and Mechanistic Investigations of Naphthalene 1,8 Diol

Redox Chemistry and Free Radical Intermediates

The redox chemistry of naphthalene-1,8-diol (B1214196) is central to its reactivity, leading to the formation of radical intermediates that are precursors to larger molecular structures. The proximity of the two hydroxyl groups significantly influences the mechanisms of oxidation and subsequent coupling reactions.

The oxidation of this compound is a critical process that initiates its transformation into polymeric materials. This process can be triggered chemically, electrochemically, or enzymatically, and it proceeds through the formation of phenoxyl radical intermediates. The initial step involves the removal of a hydrogen atom from one of the hydroxyl groups, generating a semiquinone-type radical. This radical is a key intermediate that can undergo further reactions.

Electrochemical studies reveal that the oxidation of this compound is an irreversible process. This irreversibility suggests that the electrogenerated species are highly reactive and quickly engage in subsequent chemical reactions, primarily polymerization, which leads to the formation of an insulating film on the electrode surface. The initial oxidation is believed to involve the formation of a cation radical, which then deprotonates to yield the phenoxyl radical. The stability and subsequent reaction pathways of this radical are influenced by the molecular geometry and the potential for intramolecular hydrogen bonding.

Hydrogen Atom Transfer (HAT) is a fundamental mechanism in the antioxidant action and radical chemistry of phenolic compounds, including this compound. This process involves the transfer of a hydrogen atom (a proton and an electron) from the hydroxyl group to a radical species. The thermodynamics of this process, particularly the bond dissociation enthalpy (BDE) of the O-H bond, is a key determinant of the compound's reactivity as a radical scavenger.

Once the phenoxyl radicals of this compound are formed, they can undergo dimerization and oligomerization. The primary pathway for this is through C-C coupling reactions. The unpaired electron in the phenoxyl radical is delocalized over the aromatic ring system, creating several positions with radical character that are susceptible to coupling.

The coupling can occur between two radical species, leading to the formation of a C-C bond and a dimer. This process can continue, with the dimer being further oxidized and coupling with other radicals or monomers to form trimers and eventually oligomers. The specific positions on the naphthalene (B1677914) ring where this coupling occurs (regioselectivity) will determine the final structure of the resulting polymer. The formation of these C-C bonds is a key step in the irreversible oxidative polymerization of this compound.

Polymerization Phenomena

This compound serves as a monomer for the synthesis of complex polymeric structures, most notably materials that resemble natural melanins. This polymerization can be initiated through oxidative processes.

While oxidative polymerization is the most studied pathway, the potential for self-assembly and polymerization driven by non-covalent interactions like hydrogen bonding is an area of interest. The two peri-positioned hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This can lead to the formation of extensive intermolecular hydrogen-bonding networks. In the solid state, these interactions can dictate the crystal packing and lead to supramolecular assemblies. While this does not constitute polymerization in the sense of forming covalent bonds, these hydrogen-bonded chains are a form of supramolecular polymerization. There is limited direct evidence in the literature for the self-polymerization of this compound into covalently bonded polymers solely through mechanisms initiated by hydrogen bonding without an external oxidative trigger.

The most prominent polymerization pathway for this compound is oxidative polymerization, which yields materials with properties similar to eumelanin. This process is analogous to the formation of polydopamine from dopamine. When subjected to oxidizing conditions (e.g., air exposure in a basic solution, or chemical oxidants), this compound undergoes a transformation into a dark, insoluble polymer.

The mechanism is believed to involve the initial oxidation to semiquinone radicals, as discussed previously. These radicals then undergo C-C coupling to form oligomers. Further oxidation and intramolecular cyclization reactions can occur, leading to a complex, cross-linked, and heterogeneous polymer structure. The resulting "melanin-like" material from this compound exhibits broad-band UV-visible light absorption, a characteristic feature of natural melanins. This property makes these synthetic polymers interesting for applications in materials science, such as coatings and functional nanoparticles.

Data Tables

Table 1: Key Reactive Intermediates and Processes in the Chemistry of this compound

| Intermediate/Process | Description | Role in Overall Chemistry |

| Phenoxyl Radical | A radical formed by the removal of a hydrogen atom from a hydroxyl group of this compound. | Key intermediate that initiates dimerization and polymerization. |

| Hydrogen Atom Transfer (HAT) | The transfer of a hydrogen atom from the hydroxyl group to another radical species. | A fundamental step in the antioxidant behavior and initial oxidation. |

| C-C Coupling | The formation of a carbon-carbon bond between two phenoxyl radicals or a radical and a neutral molecule. | The primary mechanism for dimer, oligomer, and polymer formation. |

| Oxidative Polymerization | A polymerization process initiated by an oxidizing agent, leading to melanin-like structures. | The main pathway for the formation of high-molecular-weight polymers from this compound. |

Electrophilic and Nucleophilic Reactions

This compound exhibits a rich and diverse reactivity profile, engaging in reactions both at its aromatic core and at its hydroxyl functional groups. The electron-rich nature of the naphthalene ring, further activated by two hydroxyl groups, makes it susceptible to electrophilic attack. Concurrently, the hydroxyl groups can act as nucleophiles or be derivatized through various reactions.

Reactions at the Naphthalene Ring System (e.g., coupling with diazotized anilines at the 4-position)

The hydroxyl groups in this compound are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Due to the positions of the hydroxyl groups at C1 and C8, the C4 and C5 positions are para to one of the hydroxyls and ortho to the other, making them highly activated and the most probable sites for substitution.

A classic example of an electrophilic aromatic substitution reaction involving such activated naphthols is azo coupling. This reaction occurs between a diazonium salt (the electrophile) and an activated aromatic compound, such as a phenol (B47542) or naphthol (the nucleophile), to produce a brightly colored azo compound. wikipedia.org The reaction is typically faster at a high pH. wikipedia.org

In the case of this compound, it is expected to react readily with a diazotized aniline. The aryldiazonium cation, a weak electrophile, will attack the electron-rich naphthalene ring. The hydroxyl groups strongly activate the ring, particularly at the 4-position, which is para to the C8-hydroxyl group and ortho to the C1-hydroxyl group. The reaction mechanism involves the attack of the pi electrons of the naphthalene ring on the terminal nitrogen of the diazonium salt, followed by the loss of a proton to restore aromaticity, resulting in the formation of a 4-(aryldiazenyl)this compound.

General Reaction Scheme for Azo Coupling:

Diazotization of Aniline: Aniline reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a benzenediazonium (B1195382) salt.

Azo Coupling: The benzenediazonium salt is then introduced to an alkaline solution of this compound. The electrophilic diazonium ion attacks the 4-position of the highly nucleophilic this compound to form the azo dye. wikipedia.orgcuhk.edu.hk

Reactions of Hydroxyl Groups (e.g., esterification with carboxylic acids)

The hydroxyl groups of this compound can undergo reactions typical of phenols, such as esterification. Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. This reaction typically requires a catalyst, such as a strong acid, or a coupling agent. organic-chemistry.org

The conversion of secondary metabolite compounds, which often contain hydroxyl groups, into their ester derivatives is a common structural modification strategy to enhance their properties. medcraveonline.com Esterification can be achieved through chemical or enzymatic methods. Chemical methods often employ reagents like acetic anhydride (B1165640) in the presence of a base like pyridine. medcraveonline.com

A specific and high-yielding example of esterification involving this compound is its reaction with aryl boronic acids. This reaction forms boronic esters. For instance, this compound reacts with aryl boronic acids in the presence of 4,4′-bipyridine in acetone (B3395972) to form stable Lewis acid-base adducts in excellent yields. nih.gov This demonstrates the ability of the diol's hydroxyl groups to react efficiently to form ester linkages.

| Aryl Boronic Acid | Product | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 2c (X = C₆H₅) | Acetone | 80 |

| 3,4,5-Trifluorophenyl boronic acid | 2d (X = 3,4,5-F₃-C₆H₂) | Acetone | 90 |

The data indicates that the hydroxyl groups of this compound are readily converted to ester linkages under relatively mild, one-pot reaction conditions. nih.gov

Coordination Chemistry and Metal Complexation of Naphthalene 1,8 Diol

Ligand Design and Synthesis of Naphthalene-1,8-diol-Based Chelates

The strategic design of ligands incorporating the This compound (B1214196) moiety allows for the construction of complex molecular architectures, from simple mononuclear chelates to intricate polynuclear clusters.

The design of ligands intended to form polynuclear metal complexes with this compound as a core component relies on several key principles. The fundamental concept is to extend the ligand framework from the naphthalene (B1677914) scaffold to provide additional coordination sites, thereby enabling the bridging of multiple metal centers.

One successful strategy involves the functionalization of the this compound backbone at other positions on the aromatic rings. For instance, the introduction of formyl groups, such as in 2,7-diformyl-1,8-naphthalenediol, provides reactive sites for the synthesis of larger, compartmental Schiff base ligands. These ligands can then direct the assembly of multiple metal ions into specific arrangements, such as trinuclear complexes. figshare.com The rigid naphthalene spacer ensures that the metal centers are held in close proximity, which is crucial for studying magnetic exchange interactions.

Another approach focuses on modifying salphen-type Schiff base ligands with naphthol groups. This strategy aims to create ligands with distinct coordination pockets (e.g., an N₂O₂ cavity) and additional external coordination sites from the naphthol moieties. mdpi.com These external sites can then bind to other metal ions, leading to the formation of polynuclear species. The choice of metal ion is also a critical design element; ions that are too large for the primary coordination cavity or that favor higher coordination numbers can promote the formation of polynuclear "sandwich-type" complexes. mdpi.com By appending functional groups that offer extra coordination sites, the ligand can be pre-programmed to assemble into more complex structures. mdpi.com

The inherent steric constraints and electronic properties of the this compound unit are pivotal. The fixed distance and orientation of the two oxygen donor atoms create a specific "bite angle" that influences the geometry of the resulting metal complex. By building upon this rigid foundation, chemists can design ligands that control the nuclearity, geometry, and ultimately, the physical properties of the final metal assembly.

A significant derivative of this compound in coordination chemistry is N-hydroxy-1,8-naphthalimide (hynadH). This N,O-heterocyclic chelator has proven to be particularly effective in the coordination of lanthanide ions, leading to the development of novel magnetic materials. nih.govresearchgate.net

In the presence of a base, the N-hydroxy group of hynadH is deprotonated, allowing it to act as a bidentate or bridging ligand. Its utility has been demonstrated in the synthesis of dinuclear and pentanuclear dysprosium(III) complexes. nih.govresearchgate.net The hynadH ligand, in conjunction with ancillary ligands like β-diketonates, can effectively couple two lanthanide centers. nih.gov This coupling is crucial for mediating magnetic interactions between the metal ions.

The resulting complexes have been shown to exhibit slow magnetic relaxation, a characteristic feature of Single-Molecule Magnets (SMMs). nih.govresearchgate.net SMMs are individual molecules that can function as tiny magnets below a certain blocking temperature. The magnetic properties of these systems are highly dependent on the coordination environment of the lanthanide ions, which influences their magnetic anisotropy. The hynadH ligand plays a key role in creating this environment and in fine-tuning the crystal-field strength around the metal center. nih.gov For example, dinuclear dysprosium complexes using hynadH as a bridging ligand have shown energy barriers for magnetization reversal as high as 100 K. researchgate.net

Formation and Characterization of Metal Complexes

The chelation of this compound and its derivatives with various metal ions leads to a diverse range of complexes, which have been characterized by various spectroscopic and crystallographic techniques.

This compound and its related compounds form stable complexes with a variety of transition metals. The deprotonated diol, acting as a dianionic O,O'-donor ligand, readily chelates to metal centers.

Complexes of the type [M(bpy)₂(L)], where M is Ruthenium(II) or Osmium(II), bpy is 2,2'-bipyridine, and L is the deprotonated form of 1,8-dihydroxynaphthalene, have been synthesized and characterized. These low-spin d⁶ complexes are diamagnetic and exhibit multiple metal-to-ligand charge transfer (MLCT) transitions in the visible region of their electronic spectra.

The versatility of the naphthalene-diol scaffold is further demonstrated in the synthesis of platinum(II) complexes. For instance, platinum bisphosphine complexes with dichalcogen-derivatized naphthalene ligands, such as [Pt(1,8-E₂-nap)(PPh₃)₂] (where E = S or Se), have been prepared. nih.gov X-ray crystallographic analysis of these complexes reveals that the naphthalene ring system undergoes significant distortion from planarity upon coordination to the metal. nih.gov

Furthermore, Schiff base derivatives of functionalized naphthalene-1,8-diols have been used to create polynuclear complexes. For example, a trinucleating ligand derived from 2,7-diformyl-1,8-naphthalenediol has been used to synthesize a linear trinuclear copper(II) complex, showcasing the ability of this ligand system to assemble multiple metal ions in a controlled fashion. figshare.com Similarly, palladium and copper complexes have been formed with Schiff base derivatives of 2,7-diacetyl-1,8-dihydroxy-3,6-dimethylnaphthalene. researchgate.net

The coordination of naphthalene-diol based ligands with lanthanide(III) ions has led to the formation of aesthetically pleasing and functionally significant polynuclear clusters. A notable example is the creation of a family of Ln(III)₈ clusters using the fluorescent bridging ligand naphthalene-2,3-diol. researchgate.net These clusters exhibit a unique "Christmas-star" topology. researchgate.net

These high-nuclearity lanthanide clusters are of great interest for their magnetic properties. The dysprosium analogue of the "Christmas-star" cluster, for example, displays single-molecule magnet (SMM) behavior. researchgate.net This arises from the large magnetic anisotropy of the individual Dy(III) ions and the weak magnetic exchange interactions between them, which are mediated by the bridging ligands.

In addition to their magnetic properties, these lanthanide complexes often exhibit interesting photophysical characteristics. The naphthalene-diol ligands themselves are often fluorescent, and upon coordination to a lanthanide ion, they can act as "antennas." This means the ligand can absorb light and then transfer the energy to the lanthanide ion, which then emits light at its own characteristic wavelength. However, in the case of the Ln(III)₈ "Christmas-star" clusters, the observed emissions are ligand-centered, indicating that the energy transfer to the lanthanide ion is not the dominant de-excitation pathway. researchgate.net The photophysical properties, including ligand-centered emissions, are a key feature of these complex architectures. researchgate.net

The table below summarizes the key features of a representative lanthanide cluster based on a naphthalene-diol ligand.

| Property | Description | Reference |

|---|---|---|

| Core Structure | Ln(III)₈ Cluster | researchgate.net |

| Topology | "Christmas-star" | researchgate.net |

| Magnetic Behavior | Single-Molecule Magnetism (for Dy analogue) | researchgate.net |

| Photophysical Property | Ligand-centered emissions | researchgate.net |

The structural characterization of metal-naphthalene-diolates provides crucial insights into the coordination behavior of the ligand and the resulting geometry of the complex. X-ray crystallography is the definitive method for determining these structures.

Structural analyses of other transition metal complexes with derivatives of this compound reveal important features. In a palladium complex with a mono-Schiff base derivative of 2,7-diacetyl-1,8-dihydroxy-3,6-dimethylnaphthalene, the ligand acts as a tridentate chelate, inducing a pronounced fold in its structure. researchgate.net An intact phenolic hydroxyl group was found to be hydrogen-bonded to the adjacent deprotonated and coordinated phenoxy oxygen. researchgate.net

In platinum(II) complexes of 1,8-dichalcogen-naphthalene ligands, the coordination of the peri-substituents to the metal center forces a significant distortion of the naphthalene ring from its typical planar geometry. nih.gov The extent of this distortion is influenced by the nature of the chalcogen atoms and the other ligands on the metal. nih.gov These examples highlight how the rigid this compound backbone can be manipulated through substitution and how it responds to the geometric demands of the metal coordination sphere.

Catalytic Applications in Organometallic Chemistry

This compound and its derivatives have emerged as versatile platforms in catalysis, demonstrating utility in both metal-catalyzed processes and organocatalytic hydrogen bonding interactions. The rigid scaffold of the naphthalene backbone and the specific orientation of the 1,8-dihydroxy groups impart unique electronic and steric properties that can be harnessed for catalytic applications.

Metal-Catalyzed Reactions Employing this compound Ligands

While the coordination chemistry of this compound and its analogues with various transition metals is an area of active investigation, their direct application as ligands in metal-catalyzed reactions is a developing field. Research has established the synthesis and structural characterization of several metal complexes, laying the groundwork for their potential use in catalysis.

For instance, titanium complexes featuring the naphthalene-1,8-diolate ligand have been synthesized. The reaction of titanium tetrachloride (TiCl₄) with this compound results in the formation of a novel chloride-bridged dimeric complex, [1,8-naphthalenediolato(2-)-O,O']dichlorotitanium. acs.org The unique structure of this complex suggests that ligands derived from this compound can impart features not typically observed with simpler phenol-based ligands. acs.org Additionally, the synthesis of 2,7-disubstituted derivatives of this compound has been explored to create a broader range of potential ligands for transition metal complexation. acs.org

Similarly, titanocene (B72419) complexes with naphthalene-1,8-dithiolate, a sulphur analogue of the diol, have been prepared. These complexes are formed by the reaction of naphtho[1,8-cd]-1,2-dithiole with titanocene dicarbonyl. nih.gov While these studies provide a foundation for understanding the coordination behavior of these ligands, detailed reports on the catalytic activity of such titanium-naphthalene-1,8-diolate or dithiolate complexes in organometallic reactions are not extensively documented in the current literature.

Further research into the catalytic applications of these and other metal-naphthalene-1,8-diolate complexes is needed to fully explore their potential in facilitating a range of organic transformations.

Hydrogen Bonding Catalysis with this compound (e.g., in Friedel-Crafts-type addition reactions)

This compound has been identified as a potent hydrogen bond donor catalyst, a role that is attributed to the intramolecular hydrogen bonding between its two hydroxyl groups. This pre-organized structure enhances the acidity of the donor protons, making it an effective organocatalyst for activating electrophiles.

The efficacy of this compound as a hydrogen bonding catalyst has been demonstrated in the Friedel-Crafts-type addition reaction of indole (B1671886) to trans-β-nitrostyrene. In this reaction, this compound significantly accelerates the formation of the addition product. nih.gov The catalytic activity is proposed to arise from the activation of the nitro group of trans-β-nitrostyrene through hydrogen bonding, which lowers the energy of the transition state for the nucleophilic attack by indole.

Comparative studies have shown that this compound is a more effective catalyst for this transformation than related monophenols such as 1-naphthol (B170400) and 8-methoxy-1-naphthol. nih.gov This superior catalytic performance underscores the importance of the dual hydrogen-bonding capability of the 1,8-diol scaffold.

Table 1: Comparison of Catalytic Activity in the Friedel-Crafts-type Addition of Indole to trans-β-Nitrostyrene

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| None | - | 72 | 2 |

| This compound | 10 | 72 | 43 |

| 8-Methoxy-1-naphthol | 20 | 72 | 4 |

| 1-Naphthol | 20 | 72 | 25 |

The enhanced hydrogen bond donating ability of this compound has been further investigated using NMR spectroscopy, which confirmed its stronger interaction with hydrogen bond acceptors compared to its monohydroxy counterparts. nih.gov This inherent acidity and capacity for dual hydrogen bonding make this compound a promising organocatalyst for a variety of reactions that can be accelerated through electrophile activation.

Spectroscopic and Computational Analysis of Naphthalene 1,8 Diol Systems

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic techniques have been employed to characterize naphthalene-1,8-diol (B1214196) and its derivatives, providing detailed insights into its molecular behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in solution. Studies utilizing ¹H, ¹³C, and ³¹P NMR have provided significant insights into intramolecular and intermolecular hydrogen bonding, conformational preferences, and interactions with other molecules.

The ¹H NMR spectrum of this compound in CDCl₃ shows a single signal for the hydroxyl protons at 7.83 ppm. This is attributed to a rapid equilibrium between the two possible intramolecularly hydrogen-bonded conformations, resulting in an averaged chemical shift tubitak.gov.tr. In contrast, in a strong hydrogen-bonding solvent like DMSO-d₆, the hydroxyl proton signal shifts significantly downfield, indicating the disruption of intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with the solvent.

Comparative ¹H NMR studies with 1-naphthol (B170400) and 8-methoxy-1-naphthol highlight the enhanced hydrogen bond donating ability of this compound tubitak.gov.tr. The chemical shift of the hydroxyl proton provides a measure of the strength of the hydrogen bond.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) of Hydroxyl Protons in Different Solvents (0.05 M)

| Compound | Solvent | Chemical Shift (ppm) |

| 1-Naphthol | CDCl₃ | 5.28 |

| 1-Naphthol | DMSO-d₆ | 10.08 |

| 8-Methoxy-1-naphthol | CDCl₃ | 9.73 |

| 8-Methoxy-1-naphthol | DMSO-d₆ | 9.90 |

| This compound | CDCl₃ | 7.83 |

| This compound | DMSO-d₆ | 9.73 |

Binding studies with hydrogen bond acceptors like triphenylphosphine oxide and cyclohexanone have been monitored using ³¹P and ¹³C NMR, respectively tubitak.gov.tr. The downfield shift of the ³¹P signal of triphenylphosphine oxide upon addition of this compound indicates the formation of a hydrogen-bonded complex tubitak.gov.tr. Similarly, the downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum of cyclohexanone confirms a strong hydrogen bonding interaction tubitak.gov.tr.

Interactive Data Table: Change in ³¹P and ¹³C NMR Chemical Shifts (Δδ in ppm) upon Complexation

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Observed Nucleus | Δδ (ppm) |

| This compound | Triphenylphosphine oxide | ³¹P | 3.24 |

| 1-Naphthol | Triphenylphosphine oxide | ³¹P | 2.09 |

| 8-Methoxy-1-naphthol | Triphenylphosphine oxide | ³¹P | 0.28 |

| This compound | Cyclohexanone | ¹³C | 2.26 |

| 1-Naphthol | Cyclohexanone | ¹³C | 1.14 |

| 8-Methoxy-1-naphthol | Cyclohexanone | ¹³C | 0.17 |

These NMR studies collectively demonstrate the pronounced hydrogen bond donating capacity of this compound, which is a consequence of its unique structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in this compound and to detect and monitor the formation of colored intermediates during its reactions. The oxidation of this compound, for instance, leads to the formation of species that absorb in the visible region. During its oxidation, a visible absorbing species emerges with a maximum absorption at 654 nm and a shoulder at 583 nm, resulting in a distinct greenish-blue coloration of the reaction mixture acs.org. This technique is valuable for tracking the progress of reactions involving this compound and for gaining insights into the electronic properties of the transient species formed.

Laser Flash Photolysis (LFP) is a powerful technique for generating and studying short-lived transient species such as radicals. In the context of this compound, LFP has been instrumental in detecting the formation of the naphthoxyl radical, a key intermediate in its oxidation reactions smolecule.com. Studies have revealed transient species absorbing at 350, 400, and greater than 600 nm, which are attributed to the this compound phenoxyl radical smolecule.com. The formation of this radical is a critical initial step in processes like dimerization smolecule.com. The strong intramolecular hydrogen bonding in this compound makes it a potent hydrogen atom transfer (HAT) antioxidant, a property that is directly related to the stability of the resulting phenoxyl radical.

Mass spectrometry (MS), particularly when coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC), is an indispensable tool for elucidating reaction mechanisms by identifying reaction products and intermediates. In the study of this compound, UPLC-electrospray ionization (ESI)-MS has been used to identify the dimeric products formed during its oxidation acs.org. This technique allows for the separation and identification of different isomers of the dimer, providing crucial information about the regioselectivity of the coupling reaction. The primary mode of coupling is found to be through C-C bond formation between the naphthalene (B1677914) rings acs.org. GC-MS data for this compound is also available, with a top peak at m/z 160, corresponding to the molecular ion nih.gov.

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For this compound, X-ray crystallography has been used to investigate its conformation and the nature of its intra- and intermolecular hydrogen bonds in the crystalline form bilkent.edu.tr. These studies provide precise measurements of bond lengths and angles, offering a static picture that complements the dynamic information obtained from solution-phase techniques like NMR. The solid-state structure is crucial for understanding the fundamental molecular properties that govern its reactivity and interactions.

Theoretical and Computational Chemistry

Theoretical and computational chemistry have proven to be indispensable tools for elucidating the intricate molecular and electronic properties of this compound and its derivatives. These methods provide a powerful lens through which to examine phenomena that are often difficult to probe experimentally, offering detailed insights into structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has been extensively employed to investigate the molecular and electronic structure of this compound systems. DFT calculations have been instrumental in understanding the geometry, stability, and electronic properties of various forms of this compound, including its intermediates, dimer products, and hydrogen-bonded complexes.

One of the key structural features of this compound is the strong intramolecular hydrogen bond between the two hydroxyl groups. DFT calculations have been used to confirm the conformation of this compound and its ability to form both intra- and intermolecular hydrogen bonds. sinop.edu.tr These computational studies, often performed at the B3LYP/6-311+G(d,p) level of theory, have provided valuable data on binding energies, geometries, and spectroscopic properties of complexes formed with various hydrogen bond acceptors. researchgate.net

DFT has also been crucial in characterizing the intermediates formed during the oxidation of this compound. For instance, the structural and spectroscopic properties of the 1,8-DHN phenoxyl radical have been investigated using DFT calculations with a hybrid functional (PBE0) and a 6-31+G(d,p) basis set. acs.org These studies have provided insights into the most stable form of the free radical, including its structural parameters and spin density distribution. acs.org

Furthermore, DFT has been applied to study the formation and structure of this compound dimer products. acs.org Computational investigations have helped to elucidate the regiochemistry of the initial coupling step by examining the properties of the first-formed radical. acs.org The study of naphthalene dimers, in general, has benefited from DFT calculations, which have been used to characterize the lowest energy triplet excited states and simulate their absorption spectra. mdpi.comresearchgate.net

The hydrogen-bonded complexes of this compound with various hydrogen bond acceptors have also been a subject of DFT studies. researchgate.net These calculations have revealed positive cooperativity, where both intermolecular and intramolecular hydrogen bonds are strengthened upon complexation. researchgate.net The strength of this cooperativity has been shown to increase with the hydrogen bond basicity of the acceptor molecule. researchgate.net

Table 1: Selected DFT-Calculated Parameters for this compound and its Radical

| Parameter | Species | Value | Computational Level | Reference |

|---|---|---|---|---|

| O-H Bond Length | This compound | Varies | B3LYP/6-311+G(d,p) | researchgate.net |

| H---O Distance (Intramolecular) | This compound | Varies | B3LYP/6-311+G(d,p) | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited-state properties of molecules, including their electronic transitions and photophysical behavior. mdpi.comohio-state.edunih.gov In the context of this compound and its derivatives, TD-DFT has been utilized to understand their absorption and emission properties.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. nih.gov These calculations provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. nih.gov For naphthalene derivatives, TD-DFT studies have been performed to understand the tunable absorption and emission properties that span the visible to near-infrared spectrum. nih.gov

The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. nih.gov For instance, condensed-phase TD-DFT calculations, which account for the solvent environment, often provide results that are more consistent with experimental measurements. nih.gov The electronic transition from a donor substituent to an acceptor core can lead to charge separation and a larger dipole moment in the excited state, which is stabilized by polar solvents. nih.gov

In the broader context of naphthalene systems, TD-DFT has been used to simulate the absorption spectra of naphthalene dimers in different stacking arrangements. mdpi.comresearchgate.net These studies have helped to identify the presence of both excimer and localized triplet minima, each with distinct spectral signatures. mdpi.comresearchgate.net The simulated absorption spectra of these different minima can vary significantly depending on the geometry of the dimer. mdpi.com

Table 2: Representative TD-DFT Applications for Naphthalene Systems

| Application | System | Key Findings | Reference |

|---|---|---|---|

| Vertical Excitation Energies | Core-substituted naphthalene diimides | Prediction of absorption maxima and charge transfer characteristics. | nih.gov |

| Absorption Spectra Simulation | Naphthalene dimers | Identification of excimer and localized triplet states with distinct spectral features. | mdpi.comresearchgate.net |

Calculation of Thermochemical Parameters

The calculation of thermochemical parameters, such as bond dissociation enthalpies (BDEs), is crucial for predicting the reactivity of molecules, particularly their activity in processes like hydrogen atom transfer (HAT). For this compound, computational methods have been employed to determine the O-H bond dissociation enthalpies to understand its potent antioxidant properties.

Calculations of the O-H BDEs for this compound and its derivatives have shown that they are potent HAT compounds. acs.org These studies have revealed that the intramolecular hydrogen bond in this compound plays a significant role in stabilizing the radical formed upon H-atom transfer, more so than it stabilizes the parent diol. acs.org This enhanced stabilization of the radical leads to a lower O-H BDE and consequently, a higher HAT activity. acs.org

For example, the increased stabilization due to the intramolecular hydrogen bond in the this compound radical is about double that of the 2,3-naphthalenediol radical, which contributes to the higher HAT activity of the 1,8-isomer. acs.org The calculated O-H BDEs for this compound and its 4-methoxy derivative predict a higher HAT reactivity compared to catechols and other naphthalenediols, a finding that is in general agreement with experimental kinetic results. acs.org

The weakening of the "free" O-H group's bond dissociation enthalpy by 5-9 kcal/mol due to the intramolecular H-bond makes this compound a much more reactive H-atom donor than simple phenols. nih.gov This highlights the power of computational chemistry in quantifying the effects of subtle intramolecular interactions on chemical reactivity.

Table 3: Calculated O-H Bond Dissociation Enthalpy (BDE) Data for Selected Naphthalenediols

| Compound | ΔBDE (kcal/mol)a | Predicted HAT Activity Order | Reference |

|---|---|---|---|

| 2,3-Naphthalenediol | Higher | Lower | acs.org |

| 1,8-Naphthalenediol | Lower | Higher | acs.org |

| 4-Methoxy-1,8-naphthalenediol | Lowest | Highest | acs.org |

a Relative to phenols.

Computational Studies of Intermolecular Interactions

Computational studies have been instrumental in characterizing the intermolecular interactions of this compound, with a particular focus on a phenomenon known as polarization-enhanced hydrogen bonding. sinop.edu.trresearchgate.net This effect describes the enhancement of a hydrogen bond's donating ability due to the polarization caused by another hydrogen bonding interaction within the same molecule. bilkent.edu.tr

In this compound, the intramolecular hydrogen bond between the two hydroxyl groups polarizes the molecule, which in turn enhances the ability of the "free" hydroxyl group to donate a hydrogen bond to an external acceptor. sinop.edu.tr This has been investigated through a combination of experimental and computational studies. sinop.edu.tr DFT calculations have been used to study the complexes of this compound with a series of hydrogen bond acceptors, revealing that both the intermolecular and intramolecular hydrogen bonds are strengthened upon complexation, a hallmark of positive cooperativity. researchgate.net

These computational studies have provided detailed information on the geometries, binding energies, and spectroscopic properties of these hydrogen-bonded complexes. researchgate.net The findings support the idea that the enhanced hydrogen bond donating ability of this compound is a direct consequence of the polarization induced by its six-membered intramolecular hydrogen bond. sinop.edu.tr This understanding is crucial for explaining the catalytic activity of this compound in certain reactions, such as the Friedel-Crafts-type addition of indoles to β-nitrostyrenes. sinop.edu.tr

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, molecular docking studies have been employed to investigate their potential as ligands for various protein targets, particularly in the field of drug discovery. elsevierpure.comajgreenchem.comnih.gov

These studies typically involve docking the naphthalene-based ligand into the active site of a target protein to predict its binding affinity and interaction patterns. elsevierpure.com For example, novel naphthalene-pyrazoline hybrids have been subjected to in-silico molecular docking studies against cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. elsevierpure.com The results of these studies have revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of COX-1 and COX-2. elsevierpure.com

Similarly, molecular docking has been used to study the interactions of naphthalene-based chalcone and pyrazoline compounds with the estrogen receptor-α (ERα), a target for breast cancer therapy. researchgate.net These studies can predict the binding energy and identify the specific amino acid residues involved in the ligand-protein interactions, providing a rationale for the observed biological activity. researchgate.net

While not always focused directly on this compound itself, these molecular docking studies on its derivatives provide valuable insights into the types of ligand-protein interactions that can be expected from this class of compounds. researchgate.netelsevierpure.comajgreenchem.comnih.gov The information gleaned from these computational models can guide the design and synthesis of new derivatives with improved biological activity.

Table 4: Examples of Molecular Docking Studies on Naphthalene Derivatives

| Naphthalene Derivative | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Naphthalene-pyrazoline hybrids | COX-1 and COX-2 | Identification of key hydrogen bonding and hydrophobic interactions in the active site. | elsevierpure.com |

| Naphthalene-based chalcone and pyrazoline | Estrogen receptor-α (ERα) | Prediction of binding energy and identification of interacting amino acid residues. | researchgate.net |

Biological Activities and Biochemical Mechanisms of Naphthalene 1,8 Diol and Analogs

Antioxidant and Radical Scavenging Properties

The antioxidant capabilities of Naphthalene-1,8-diol (B1214196) are a cornerstone of its biological significance. Its efficacy in neutralizing free radicals is attributed to specific structural features that allow for efficient hydrogen atom transfer and the formation of a stabilized radical species.

Potent Hydrogen Atom Transfer (HAT) Antioxidant Activity

This compound is recognized as a potent Hydrogen Atom Transfer (HAT) antioxidant. This activity is central to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress. The HAT mechanism involves the donation of a hydrogen atom from the hydroxyl group of this compound to a free radical, effectively neutralizing it.

Studies have demonstrated that this compound and its analogs are more active HAT compounds than other diols like catechol and 2,3-naphthalenediol. For instance, the 4-methoxy derivative of this compound exhibits nearly double the antioxidant activity of the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol. This heightened activity is a direct consequence of the stabilization of the resulting aryloxyl radical, a topic that will be explored in the subsequent section.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | Rate Constant (kArOH/ROO•) (M-1s-1) |

|---|---|

| This compound | 3.6 x 106 |

| 4-Methoxy-1,8-naphthalenediol | 6.0 x 106 |

| Catechol | 1.2 x 106 |

| 2,3-Naphthalenediol | 0.07 x 106 |

| 2,2,5,7,8-pentamethyl-6-chromanol (Vitamin E model) | 3.8 x 106 |

Stabilization of Aryloxyl Radicals via Intramolecular Hydrogen Bonding and Naphthalene (B1677914) Ring System

The exceptional antioxidant activity of this compound is largely due to the remarkable stability of the aryloxyl radical formed after hydrogen atom donation. This stability is achieved through two primary mechanisms: intramolecular hydrogen bonding and delocalization across the naphthalene ring system.

Upon donation of a hydrogen atom, the resulting oxygen-centered radical is stabilized by a strong intramolecular hydrogen bond with the adjacent hydroxyl group. This interaction significantly lowers the energy of the radical species, making the initial hydrogen donation more favorable. Calculations have shown that the increased stabilization due to the intramolecular hydrogen bond in the this compound radical is 8.6 kcal/mol, which is nearly double the stabilization seen in the catechol radical (4.6 kcal/mol).

Mechanisms of Protection Against Oxidative Stress in Biological Systems

In biological contexts, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This compound, through its potent HAT activity, can directly neutralize harmful ROS such as peroxyl radicals. This action helps to prevent cellular damage that would otherwise be inflicted on lipids, proteins, and DNA.

The ability of this compound to form a stable, less reactive aryloxyl radical is crucial in this protective role. Unlike some other antioxidants that can become pro-oxidants after radical scavenging, the stabilized radical of this compound is less likely to participate in further damaging reactions. This contributes to a more effective and safer antioxidant profile within a biological system.

Antimicrobial and Antifungal Effects

Beyond its antioxidant properties, this compound and its derivatives exhibit significant antimicrobial and antifungal activities, which are of considerable interest in the development of new therapeutic agents.

Broad-Spectrum Antimicrobial Activity Against Various Pathogens

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the readily available literature, the broader class of naphthalene derivatives has been shown to possess significant antimicrobial properties against a wide range of human pathogens. Studies on various synthetic naphthalene derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For instance, certain naphthalenones, which are biosynthesized from this compound, have shown activity against Bacillus subtilis. Other naphthalene derivatives have been found to be effective against a spectrum of bacteria including Staphylococcus aureus, Escherichia coli, and various strains of methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial potential of the naphthalene scaffold is a subject of ongoing research, with the core structure of this compound serving as a foundational element for these bioactive compounds.

Role in Fungal Virulence and Pathogenesis (e.g., Aspergillus fumigatus via DHN melanin)

This compound plays a critical role in the pathogenesis of certain fungi, most notably Aspergillus fumigatus, a common opportunistic human pathogen. In this fungus, this compound is a key precursor in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin. fu-berlin.de This melanin (B1238610) is a pigment that coats the fungal conidia (spores) and is a significant virulence factor. fu-berlin.de

The DHN-melanin pathway involves a series of enzymatic reactions that ultimately lead to the polymerization of this compound into the melanin polymer. fu-berlin.de This melanin layer provides the fungus with protection against various environmental stresses, including UV radiation and attack by the host's immune system. Specifically, DHN-melanin helps the fungus to evade phagocytosis by immune cells and can interfere with the acidification of phagolysosomes, a key mechanism for killing pathogens.

The production of DHN-melanin is intricately regulated by developmental factors and copper homeostasis within the fungus. fu-berlin.de The presence of this melanin on the conidial surface is directly linked to the fungus's ability to cause disease, highlighting the central role of this compound in fungal virulence.

Contribution to DHN Melanin Biosynthesis and Functional Role in Fungi

This compound, also known as 1,8-dihydroxynaphthalene (DHN), is a crucial intermediate and the immediate monomeric precursor in the biosynthesis of DHN-melanin, a dark pigment found in the cell walls of numerous fungi. acs.orgebi.ac.uk This pigment is not essential for the growth or development of fungi but significantly enhances their survival and virulence. ebi.ac.uknih.gov The DHN-melanin pathway is a specialized branch of polyketide synthesis. ebi.ac.uk

The biosynthesis begins with acetyl-CoA and malonyl-CoA, which are utilized by a polyketide synthase (PKS) to form the initial aromatic compound, 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). acs.orgapsnet.org A series of subsequent enzymatic reduction and dehydration reactions convert T4HN through several intermediates, including scytalone (B1230633) and vermelone (B1206922). acs.orgnih.gov The final precursor, this compound, is formed from the dehydration of vermelone. apsnet.orgnih.gov This monomer is then polymerized by oxidase enzymes, such as laccases (e.g., Abr1 and Abr2 in Aspergillus fumigatus), to form the final DHN-melanin polymer. ebi.ac.ukasm.orgasm.org

The functional role of DHN-melanin in fungi is multifaceted and significant. It serves as a critical virulence factor for pathogenic fungi like Aspergillus fumigatus and Wangiella dermatitidis. ebi.ac.ukfrontiersin.org The melanin layer can protect the fungus from the host's immune system, for instance, by neutralizing the oxidative burst from phagocytic cells. ebi.ac.uknih.gov Furthermore, DHN-melanin provides robust protection against a wide array of environmental stressors, including UV and electromagnetic radiation, desiccation, and extreme temperatures. acs.orgnih.govnih.gov This protective barrier contributes to the remarkable resilience of melanized fungi in hostile environments. acs.org

Table 1: Key Steps in the DHN-Melanin Biosynthetic Pathway

| Step | Precursor/Intermediate | Enzyme(s) | Product |

|---|---|---|---|

| 1 | Acetyl-CoA + Malonyl-CoA | Polyketide Synthase (PKS) | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) |

| 2 | 1,3,6,8-Tetrahydroxynaphthalene | Naphthol Reductase | Scytalone |

| 3 | Scytalone | Scytalone Dehydratase | 1,3,8-Trihydroxynaphthalene (B1218226) (T3HN) |

| 4 | 1,3,8-Trihydroxynaphthalene | Naphthol Reductase | Vermelone |

| 5 | Vermelone | Scytalone Dehydratase | This compound (1,8-DHN) |

| 6 | This compound | Laccase / Peroxidase | DHN-Melanin Polymer |

This table provides a simplified overview of the core pathway leading to this compound and its subsequent polymerization. Specific enzymes and intermediates can vary between fungal species.

Enzyme Modulation and Inhibition

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)